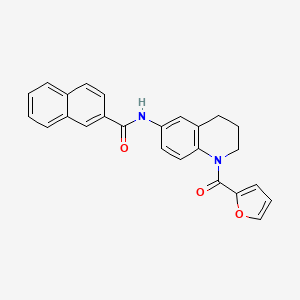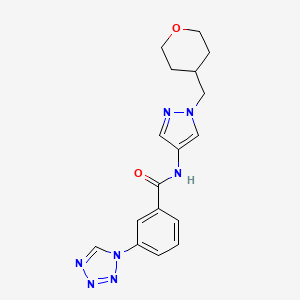
N-(1-((テトラヒドロ-2H-ピラン-4-イル)メチル)-1H-ピラゾール-4-イル)-3-(1H-テトラゾール-1-イル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H19N7O2 and its molecular weight is 353.386. The purity is usually 95%.
BenchChem offers high-quality N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
リーシュマニア殺傷活性
ピラゾール系化合物、例えばこの化合物 は、強力なリーシュマニア殺傷活性を持つことが知られています . ある研究では、いくつかのヒドラジンカップルドピラゾールが合成され、リーシュマニア・エチオピカの臨床分離株に対して評価されました . その結果、合成されたピラゾール誘導体の1つが、優れたプロマスティゴート活性を持つことが明らかになりました .
マラリア抑制活性
同じ研究では、合成されたピラゾール誘導体の、プラスモジウム・ベルギー感染マウスに対するインビボマラリア抑制活性も評価されました . ターゲット化合物のうち2つが、プラスモジウム・ベルギーに対してより良い抑制効果を示しました .
分子ドッキング研究
Lm-PTR1をトリメトプリムと複合させた分子ドッキング研究が行われました . この研究は、合成されたピラゾール誘導体の1つが、より優れたリーシュマニア殺傷活性を持つことを裏付けました .
サルモネラ・チフィに対する活性
別の研究では、新しい2-アミノ-1,3,4-オキサジアゾール誘導体が合成され、サルモネラ・チフィに対する抗菌活性がスクリーニングされました . 合成された化合物のいくつかは、顕著な活性を示しました .
新しい誘導体の合成
この化合物は、新しい誘導体を合成するためのベースとして使用することができます。 例えば、フェニル酢酸誘導体をチオセミカルバジドとPOCl3の存在下で反応させると、5-(4-ブロモベンジル)-1,3,4-オキサジアゾール-2-アミンと5-(3-ニトロフェニル)-1,3,4-オキサジアゾール-2-アミンが得られます .
抗菌活性
オキサジアゾール誘導体は、この化合物 を含む、広範な生物学的活性を持つ重要なヘテロ環化合物クラスを表しています . それらは、抗菌活性を持つことが報告されています .
特性
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c25-17(14-2-1-3-16(8-14)24-12-18-21-22-24)20-15-9-19-23(11-15)10-13-4-6-26-7-5-13/h1-3,8-9,11-13H,4-7,10H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFORSNHHRSHMLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
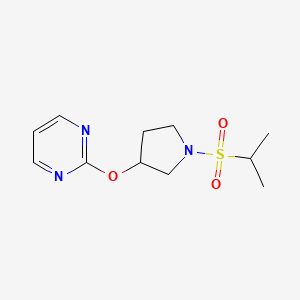
![N-[(2,4-difluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2405459.png)
![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)


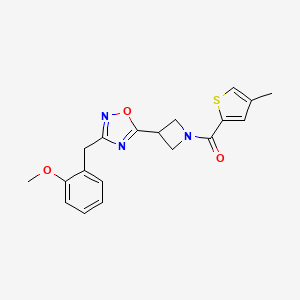

![2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2405469.png)
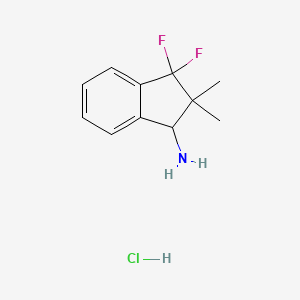
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2405472.png)
![4-[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2405473.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2405475.png)

